![molecular formula C16H12O3 B12579997 2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl- CAS No. 502624-26-2](/img/structure/B12579997.png)
2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl-: is a heterocyclic compound that belongs to the pyranone family This compound is characterized by a pyranone ring substituted with an acetylphenyl ethynyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl- typically involves the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a Knoevenagel condensation reaction, where an aldehyde reacts with a β-keto ester in the presence of a base.
Introduction of the Acetylphenyl Ethynyl Group: The acetylphenyl ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles replace specific substituents on the pyranone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in photochemical studies due to its unique electronic properties.
Biology: The compound’s derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity and modulate biochemical pathways.
Receptor Binding: Interaction with specific receptors can trigger or block signaling pathways, leading to various physiological effects.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
2H-Pyran-2-one: The parent compound without the acetylphenyl ethynyl and methyl substituents.
4-Hydroxy-2H-pyran-2-one: A hydroxyl-substituted derivative with different chemical properties.
6-Methyl-2H-pyran-2-one: A methyl-substituted derivative lacking the acetylphenyl ethynyl group.
Uniqueness
2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl- is unique due to the presence of both the acetylphenyl ethynyl and methyl groups, which confer distinct electronic and steric properties. These modifications can enhance its reactivity, stability, and potential biological activities compared to its simpler analogs.
属性
CAS 编号 |
502624-26-2 |
|---|---|
分子式 |
C16H12O3 |
分子量 |
252.26 g/mol |
IUPAC 名称 |
4-[2-(4-acetylphenyl)ethynyl]-6-methylpyran-2-one |
InChI |
InChI=1S/C16H12O3/c1-11-9-14(10-16(18)19-11)4-3-13-5-7-15(8-6-13)12(2)17/h5-10H,1-2H3 |
InChI 键 |
WDRTXSBNMYMWED-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=O)O1)C#CC2=CC=C(C=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


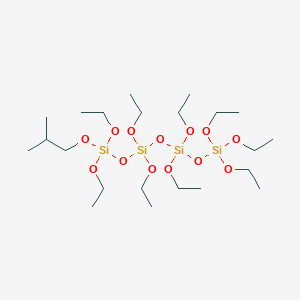
![1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one](/img/structure/B12579920.png)

![3-(Decyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12579934.png)
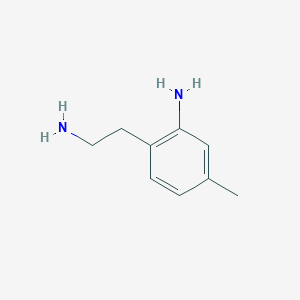
![4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol](/img/structure/B12579937.png)
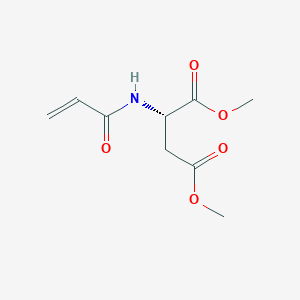
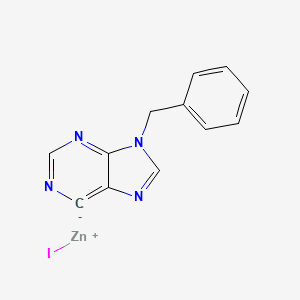
![Benzimidazo[6,7,1-def][1,6]naphthyridine](/img/structure/B12579956.png)
![4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]-](/img/structure/B12579966.png)
![2,2'-(Ethane-1,1-diyl)bis[4,6-di(propan-2-yl)phenol]](/img/structure/B12579973.png)
![Acetamide,N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]-](/img/structure/B12579991.png)
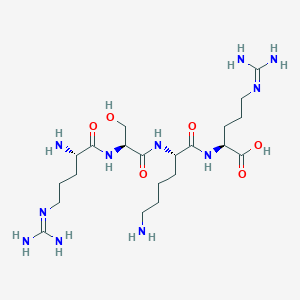
![Methanone, [2-(2-methyl-1,3-dioxolan-2-yl)-5-thiazolyl]phenyl-](/img/structure/B12580005.png)
